molecular formula C20H16N10O2 B4025349 4-(1-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]ethyl}-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(1-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]ethyl}-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B4025349
M. Wt: 428.4 g/mol
InChI Key: OBQCQHVARCYCNJ-UHFFFAOYSA-N
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Description

4-(1-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]ethyl}-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C20H16N10O2 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4'-[1,2-ethanediylbis(1H-benzimidazole-1,2-diyl)]bis(1,2,5-oxadiazol-3-amine) is 428.14576979 g/mol and the complexity rating of the compound is 606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activity

4,4'-[1,2-Ethanediylbis(1H-benzimidazole-1,2-diyl)]bis(1,2,5-oxadiazol-3-amine) is involved in the synthesis of novel heterocyclic compounds containing benzimidazole derivatives. These compounds have shown promising results in the in vitro antimicrobial activity against various pathogenic bacterial strains, indicating their potential in pharmacological applications (Bassyouni et al., 2012).

Materials Chemistry and Synthesis Techniques

In the field of materials chemistry, this compound is used in the synthesis of diverse derivatives with potential applications in various domains. For example, it has been employed in the preparation of new mercury(II) and silver(I) complexes containing NHC metallacrown ethers (Liu et al., 2007). These studies contribute to the understanding of complex molecular structures and their potential industrial applications.

Antimicrobial and Anti-inflammatory Properties

Studies have demonstrated the antimicrobial and anti-inflammatory properties of compounds synthesized using 4,4'-[1,2-ethanediylbis(1H-benzimidazole-1,2-diyl)]bis(1,2,5-oxadiazol-3-amine). These properties are crucial for the development of new therapeutic agents. Research on bisbenzimidazole-derived chelating agents, for instance, has shown broad-spectrum antimicrobial activity (Agh-Atabay et al., 2003).

Polymer and Materials Science

In the context of polymer and materials science, derivatives of this compound are used in the synthesis of novel aromatic poly(ether-imide)s with benzazole pendent groups. These polymers have been evaluated for properties like thermal stability, making them suitable for high-performance applications (Toiserkani, 2011).

Organic Light-Emitting Diodes (OLEDs)

In the field of electronic materials, derivatives of this compound have been synthesized and used as efficient deep-blue emitters in nondoped fluorescent organic light-emitting diodes (FLOLEDs). These studies contribute to the development of advanced electronic and photonic materials with potentialapplications in display technology (Jeong et al., 2013).

Corrosion Inhibition

Benzimidazole derivatives, including those related to 4,4'-[1,2-ethanediylbis(1H-benzimidazole-1,2-diyl)]bis(1,2,5-oxadiazol-3-amine), have been studied as corrosion inhibitors for mild steel in acidic media. These compounds form a protective layer on the steel surface, indicating their potential use in industrial corrosion protection (Tang et al., 2013).

Properties

IUPAC Name

4-[1-[2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]ethyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N10O2/c21-17-15(25-31-27-17)19-23-11-5-1-3-7-13(11)29(19)9-10-30-14-8-4-2-6-12(14)24-20(30)16-18(22)28-32-26-16/h1-8H,9-10H2,(H2,21,27)(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQCQHVARCYCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCN3C4=CC=CC=C4N=C3C5=NON=C5N)C6=NON=C6N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]ethyl}-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(1-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]ethyl}-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-(1-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]ethyl}-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-(1-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]ethyl}-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 5
Reactant of Route 5
4-(1-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]ethyl}-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 6
Reactant of Route 6
4-(1-{2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzimidazol-1-yl]ethyl}-1H-1,3-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

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